1-(Furan-2-yl)hexane-1,3-dione
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Overview
Description
1-(Furan-2-yl)hexane-1,3-dione is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a ring structure composed of one oxygen and four carbon atoms. This compound is characterized by the presence of a furan ring attached to a hexane-1,3-dione moiety. Furans are known for their significant pharmacological and biological activities, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Furan-2-yl)hexane-1,3-dione can be synthesized through various methods, including multicomponent reactions and catalytic processes. One common method involves the reaction of 1,3-diketones with furan-2-carbaldehyde under acidic conditions. The Paal-Knorr synthesis is another well-known method for preparing substituted furans, where 1,4-diketones are cyclized in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Furan-2-yl)hexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of the carbonyl groups in the hexane-1,3-dione moiety can lead to the formation of alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: Furanones and other oxygenated furans.
Reduction: Alcohol derivatives of hexane-1,3-dione.
Substitution: Substituted furans with various functional groups.
Scientific Research Applications
1-(Furan-2-yl)hexane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological potential in drug development.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)hexane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound’s effects are mediated through its ability to form stable complexes with biological macromolecules, leading to alterations in cellular processes .
Comparison with Similar Compounds
2-Acetylfuran: Another furan derivative with similar structural features but different reactivity and applications.
Furfural: A furan compound used in the production of resins and as a solvent.
Furan-2-carbaldehyde: A precursor in the synthesis of various furan derivatives
Uniqueness: 1-(Furan-2-yl)hexane-1,3-dione is unique due to its specific combination of a furan ring and a hexane-1,3-dione moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12O3 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
1-(furan-2-yl)hexane-1,3-dione |
InChI |
InChI=1S/C10H12O3/c1-2-4-8(11)7-9(12)10-5-3-6-13-10/h3,5-6H,2,4,7H2,1H3 |
InChI Key |
RKZWTYXXZMMIPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)CC(=O)C1=CC=CO1 |
Origin of Product |
United States |
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